ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C23H27N3O7S . This compound is characterized by its intricate structure, which includes a piperazine ring, a benzenesulfonyl group, and an ethoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(ethoxycarbonyl)phenyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-3-32-22(28)18-5-9-19(10-6-18)24-21(27)17-7-11-20(12-8-17)34(30,31)26-15-13-25(14-16-26)23(29)33-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEXXNBUXHTEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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